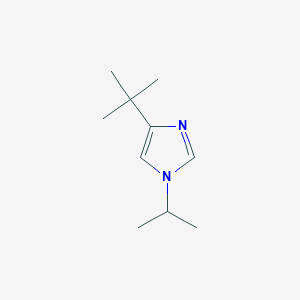
4-Tert-butyl-1-propan-2-ylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-propan-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its isopropyl and tert-butyl substituents, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-1-propan-2-ylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is heated to promote cyclization, leading to the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-1-propan-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often with the aid of catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-propan-2-ylimidazole finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1-propan-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole: Similar in structure but with a butyl group instead of isopropyl and tert-butyl groups.
4-tert-Butyl-1H-imidazole: Lacks the isopropyl group, making it less sterically hindered.
1-Methylimidazole: Contains a methyl group, leading to different chemical properties and reactivity.
Uniqueness: 4-Tert-butyl-1-propan-2-ylimidazole is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
154385-51-0 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Synonyme |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















